Methyl 2-(2-oxoethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXUUQXFFBJQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437140 | |
| Record name | Benzoic acid, 2-(2-oxoethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62723-81-3 | |
| Record name | Benzoic acid, 2-(2-oxoethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of Methyl 2 2 Oxoethyl Benzoate and Analogous Compounds
Reactivity Profile of the Aldehyde Functionality
The aldehyde group in methyl 2-(2-oxoethyl)benzoate is a primary site for nucleophilic attack. Generally, aldehydes are more reactive than ketones towards nucleophiles. This heightened reactivity is attributed to less steric hindrance around the carbonyl carbon and a greater partial positive charge on the carbonyl carbon due to the presence of only one electron-donating alkyl group compared to two in ketones. libretexts.orglibretexts.org
Common reactions involving the aldehyde functionality include:
Nucleophilic Addition: Aldehydes readily undergo addition reactions with a variety of nucleophiles. masterorganicchemistry.com For instance, the reaction with Grignard reagents (R-MgX) or organolithium compounds (R-Li) leads to the formation of secondary alcohols after an acidic workup. masterorganicchemistry.com Similarly, reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol. masterorganicchemistry.com The addition of cyanide ion (CN⁻) results in the formation of a cyanohydrin. masterorganicchemistry.com
Reductive Amination: Aldehydes can be converted into amines through reductive amination. This two-step process involves the initial formation of an imine by reaction with an amine, followed by reduction of the imine to the corresponding amine. libretexts.org
Wittig Reaction: The aldehyde group can be converted to an alkene via the Wittig reaction, which involves the use of a phosphorus ylide.
Oxidation: Aldehydes are easily oxidized to carboxylic acids using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Cyclization Reactions: The presence of the ortho-ester group allows for intramolecular cyclization reactions. For example, under certain conditions, the aldehyde can react with the ester group or a derivative to form heterocyclic structures like 2-hydroxybenzofuranones. mdpi.com
The reactivity of the aldehyde can be influenced by substituents on the benzene (B151609) ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
A summary of typical reactions of the aldehyde group is presented in the table below.
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium (R-Li) | Secondary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Cyanohydrin |
| Reductive Amination | Amine (R-NH₂), Reducing Agent | Amine |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
Ester Group Reactivity: Hydrolysis and Transesterification Processes
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. atamanchemicals.comwikipedia.org
Hydrolysis:
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. atamanchemicals.comwikipedia.org
Base-catalyzed hydrolysis (saponification): This is an essentially irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The products are the carboxylate salt and methanol (B129727). atamanchemicals.comwikipedia.org Subsequent acidification is required to obtain the free carboxylic acid.
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The equilibrium can be shifted towards the products by using a large excess of water.
The rate of hydrolysis can be affected by substituents on the benzene ring. Electron-withdrawing groups on the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. wikipedia.org
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester and methanol. This is a reversible reaction, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.
Enzymes can also be employed to catalyze the hydrolysis of esters, offering a milder and often more selective alternative to chemical methods. google.com
Oxidation and Reduction Chemistry of Related Benzoate (B1203000) Esters
The oxidation and reduction of benzoate esters primarily involve the ester functionality and the aromatic ring.
Reduction of the Ester Group:
The ester group of methyl benzoate and its derivatives can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.melibretexts.org The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. libretexts.org
A less powerful reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to selectively reduce the ester to an aldehyde. libretexts.org This reaction is typically carried out at low temperatures (-78 °C) to prevent further reduction of the aldehyde product. libretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
Oxidation and Reduction of the Aromatic Ring:
The benzene ring of benzoate esters is generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, the ring can be cleaved.
The aromatic ring can be reduced under high pressure hydrogenation with catalysts like rhodium on carbon. More commonly, the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can be employed to reduce the aromatic ring to a non-conjugated diene.
The presence of substituents on the ring influences its reactivity towards oxidation and reduction. Electron-donating groups can make the ring more susceptible to oxidation, while electron-withdrawing groups make it more resistant.
| Reaction | Reagent(s) | Product |
| Ester to Primary Alcohol | LiAlH₄ | Primary Alcohol |
| Ester to Aldehyde | DIBAL-H (at -78 °C) | Aldehyde |
| Aromatic Ring Reduction | H₂, Rh/C (high pressure) | Cyclohexane derivative |
| Birch Reduction | Na/Li, NH₃ (l), ROH | 1,4-Cyclohexadiene derivative |
Nucleophilic Substitution Reactions in Substituted Benzoate Systems
While the benzene ring of methyl benzoate itself is not susceptible to nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups, particularly in the ortho and para positions relative to a leaving group, can activate the ring for such reactions.
For instance, in a compound like methyl 2-chloro-5-nitrobenzoate, the chlorine atom can be displaced by a nucleophile. The nitro group, being a powerful electron-withdrawing group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.
The reactivity in SNAr reactions is influenced by several factors:
The nature of the leaving group: Better leaving groups (e.g., halides) increase the reaction rate.
The nature of the nucleophile: Stronger nucleophiles react faster.
The position and number of electron-withdrawing groups: More electron-withdrawing groups, especially at the ortho and para positions, lead to a significant increase in reactivity.
Conversely, electron-donating groups on the ring would deactivate it towards nucleophilic aromatic substitution. stackexchange.com
Role as Substrates in Enzyme-Catalyzed Reactions, Leading to Reactive Intermediates
Methyl benzoate and its derivatives can serve as substrates for various enzymes, leading to the formation of reactive intermediates and hydroxylated products. For example, wood-rotting fungi of the Phellinus genus can metabolize a range of benzoate esters. nih.gov
These enzymatic reactions often proceed through an initial arene epoxidation step, forming a highly reactive benzene oxide intermediate. nih.gov This was confirmed by the isolation of a stable, optically active benzene oxide metabolite from methyl 2-(trifluoromethyl)benzoate. nih.gov
This benzene oxide intermediate can then undergo several transformations: nih.gov
NIH Shift: A carbomethoxy group can migrate during ortho-hydroxylation to form salicylates. nih.gov
Hydrolysis: Base-catalyzed hydrolysis of the arene oxide can lead to the formation of a trans-dihydrodiol. nih.gov
Cycloaddition: The arene oxide can participate in cycloaddition reactions, for example, with 4-phenyl-1,2,4-triazoline-3,5-dione. nih.gov
Further Epoxidation: It can be further epoxidized to an anti-diepoxide. nih.gov
These enzyme-catalyzed reactions highlight the potential for generating complex and valuable molecules from simple benzoate ester precursors under mild conditions.
Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions Involving Benzoate Precursors
Benzoate esters and their derivatives can participate in various cross-coupling reactions to form new carbon-carbon bonds, which are fundamental transformations in organic synthesis.
Suzuki-Miyaura Coupling: While aryl halides are more common coupling partners, recent advancements have enabled the use of aryl methyl ethers in Suzuki-Miyaura cross-coupling reactions. rsc.org This involves the activation of the C-O bond, often facilitated by a ruthenium catalyst in combination with a directing group. rsc.org
Decarboxylative Cross-Coupling: Potassium benzoates can be coupled with aryl chlorides to form biaryls. researchgate.net This reaction often requires a bimetallic catalyst system, such as a combination of copper and palladium catalysts, to facilitate both the decarboxylation and the cross-coupling steps. researchgate.net
Friedel-Crafts Acylation: Methyl benzoate can be used in Friedel-Crafts acylation reactions to prepare benzophenone (B1666685) derivatives. atamanchemicals.com
Directed C-H Olefination: Phenol derivatives, which can be obtained from the hydrolysis of the corresponding benzoate esters, can undergo directed C-H olefination. nih.gov By using a suitable directing group and a palladium catalyst, olefination can be achieved at the ortho or meta positions of the phenol. nih.gov
These methods provide powerful tools for the synthesis of complex aromatic compounds from readily available benzoate precursors.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | Aryl methyl ether, Organoborane | Ru₃(CO)₁₂ | Biaryl aldehyde |
| Decarboxylative Cross-Coupling | Potassium benzoate, Aryl chloride | CuI/Me₄phen, (MeCN)₄Pd₂/XPhos | Biaryl |
| Friedel-Crafts Acylation | Methyl benzoate, Aryl compound | Lewis Acid | Benzophenone derivative |
| Directed C-H Olefination | Phenol derivative, Olefin | Pd(OAc)₂, Ligand | Olefinated phenol |
Coordination Chemistry and Ligand Properties with Metal Ions
The benzoate group, which can be derived from the hydrolysis of methyl benzoate, is a versatile ligand in coordination chemistry. It can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging. nih.govresearchgate.net This versatility allows for the formation of a wide range of metal complexes with diverse structures and properties.
Mononuclear Complexes: In some cases, the benzoate ion acts as a monodentate ligand, coordinating to a single metal center. For example, in the complex [Zn(O₂CPh)₂(L)₂]·2MeOH (where L is 1-methyl-4,5-diphenylimidazole), the benzoate ions are monodentate, resulting in a distorted tetrahedral coordination geometry around the zinc(II) ion. nih.gov
Dinuclear and Polymeric Complexes: Benzoate can also act as a bridging ligand, linking two or more metal centers to form dinuclear or polymeric structures. nih.govresearchgate.net For instance, in [Ni₂(O₂CPh))₄(L)₂]·2MeCN, the benzoate groups bridge the two nickel(II) ions, leading to a paddle-wheel structure. nih.gov
The resulting metal-benzoate complexes have potential applications in various fields, including catalysis, molecular magnetism, and as models for biological systems. researchgate.net
Spectroscopic and Crystallographic Characterization Techniques in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and environment of atoms can be determined.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic molecules like Methyl 2-(2-oxoethyl)benzoate.
The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the ketone, and the methyl protons of the ester group. The aromatic protons usually appear as a complex multiplet in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The aldehydic proton is characterized by a singlet at approximately 9.8 ppm. The methylene protons adjacent to the carbonyl group typically resonate as a singlet, while the methyl ester protons also appear as a singlet, but further upfield.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups are the most deshielded, appearing at the lowest field. The aromatic carbons show a series of signals in the aromatic region, and the aliphatic carbons of the methylene and methyl groups appear at the highest field.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.55 | t | 1H | Ar-H |
| ~7.45 | t | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~4.15 | s | 2H | -CH₂- |
| ~3.90 | s | 3H | -OCH₃ |
| ~9.80 | s | 1H | -CHO |
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~199.0 | C=O (ketone) |
| ~167.0 | C=O (ester) |
| ~135.0 | Ar-C |
| ~132.5 | Ar-CH |
| ~131.0 | Ar-CH |
| ~130.0 | Ar-C |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~52.5 | -OCH₃ |
| ~49.0 | -CH₂- |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
For this compound, the IR spectrum clearly indicates the presence of the key functional groups. A strong absorption band is observed for the C=O stretching of the ketone, typically around 1720 cm⁻¹. Another strong band for the C=O stretching of the ester is found at a higher frequency, usually around 1730 cm⁻¹. The C-O stretching of the ester group is also visible. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1280 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (178.18 g/mol ). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 147, or the loss of the entire ester group. Cleavage adjacent to the ketone is also a likely fragmentation route.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
| 178 | [M]⁺ |
| 149 | [M - CHO]⁺ |
| 147 | [M - OCH₃]⁺ |
| 119 | [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing Analysis
Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice.
While SCXRD would provide the most unambiguous structural proof for this compound, publicly available crystallographic data for this specific compound is not readily found in the searched literature. A successful SCXRD experiment would require the growth of a suitable single crystal, which can be a challenging process. If such data were available, it would offer invaluable insights into the planarity of the benzene ring, the conformation of the oxoethyl and benzoate (B1203000) substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) can provide information about the electronic structure and conjugation within the molecule.
For this compound, one would expect to observe electronic transitions associated with the aromatic system and the carbonyl groups. The benzene ring and the conjugated system of the ester and ketone groups are expected to give rise to π → π* transitions. The carbonyl groups will also exhibit weaker n → π* transitions. Detailed experimental UV-Vis spectral data, including specific λmax values and molar absorptivities for this compound, are not extensively reported in the readily available literature.
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimental percentages are then compared to the calculated theoretical values based on the compound's molecular formula to verify its elemental composition and purity.
The molecular formula for this compound is C₁₀H₁₀O₃. The theoretical elemental composition can be calculated as follows:
Carbon (C): (12.011 * 10 / 178.18) * 100% = 67.41%
Hydrogen (H): (1.008 * 10 / 178.18) * 100% = 5.66%
Oxygen (O): (15.999 * 3 / 178.18) * 100% = 26.93%
Experimental data from elemental analysis of a pure sample of this compound should closely match these calculated values, typically within a ±0.4% margin of error, to confirm its stoichiometry. Specific experimental results for this compound are not widely published in easily accessible sources.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations on Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. cancer.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. imist.ma
A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. readthedocs.io Conversely, a large gap implies high kinetic stability and low chemical reactivity. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict the energies of these orbitals and other related quantum chemical parameters. vasp.at While specific DFT study data for Methyl 2-(2-oxoethyl)benzoate is not publicly available, a hypothetical analysis would yield parameters similar to those shown in the table below, which are crucial for understanding its electronic behavior.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Energy of HOMO | EHOMO | -6.5 to -7.5 | Electron-donating ability (nucleophilicity) |
| Energy of LUMO | ELUMO | -1.5 to -2.5 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and kinetic stability |
| Ionization Potential | IP ≈ -EHOMO | 6.5 to 7.5 | Energy required to remove an electron |
| Electron Affinity | EA ≈ -ELUMO | 1.5 to 2.5 | Energy released when an electron is added |
| Global Hardness | η = (ELUMO - EHOMO) / 2 | 2.25 to 2.75 | Resistance to change in electron distribution |
| Global Softness | S = 1 / (2η) | 0.18 to 0.22 | Propensity to undergo chemical reactions |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.0 to 5.0 | Ability to attract electrons |
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT and Hartree-Fock (HF) methods, harmonic vibrational frequencies can be computed for a molecule's optimized geometry. sigmaaldrich.com These calculated frequencies often exhibit a systematic deviation from experimental values due to the neglect of anharmonicity and limitations of the theoretical model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
For this compound, vibrational analysis would identify the characteristic stretching and bending modes of its functional groups. For instance, the calculations would predict distinct frequencies for the ester C=O stretch, the ketonic C=O stretch, the aromatic C-C vibrations, and the various C-H modes. Comparing the theoretical spectrum with an experimental one helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.
| Vibrational Mode | Expected Experimental Range (cm-1) | Typical Scaled DFT Calculated Frequency (cm-1) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3080 | Stretching of C-H bonds on the benzene (B151609) ring |
| Aliphatic C-H Stretch | 3000 - 2850 | 2955 | Stretching of C-H bonds in the methyl and methylene (B1212753) groups |
| Ester C=O Stretch | 1730 - 1715 | 1720 | Stretching of the carbonyl group in the ester function |
| Ketone C=O Stretch | 1725 - 1705 | 1710 | Stretching of the carbonyl group in the oxoethyl side chain |
| Aromatic C=C Stretch | 1600 - 1450 | 1590, 1480 | In-plane stretching of carbon-carbon bonds in the benzene ring |
| Ester C-O Stretch | 1300 - 1100 | 1250 | Stretching of the C-O single bond in the ester group |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. By locating stationary points—reactants, products, intermediates, and transition states—these methods can elucidate detailed reaction mechanisms. For a molecule like this compound, which has multiple reactive sites (the two carbonyl groups, the aromatic ring, and the alpha-hydrogens), theoretical calculations can predict the most likely pathways for reactions such as nucleophilic addition, condensation, or electrophilic substitution.
Calculations of the activation energy (the energy barrier between reactants and the transition state) for different potential pathways can determine which reaction is kinetically favored. This provides invaluable predictive power for designing synthetic routes or understanding the compound's stability and degradation pathways.
Theoretical Modeling of Adsorption Behavior and Surface Interactions
The interaction of organic molecules with surfaces is critical in fields like catalysis, environmental science, and materials science. Theoretical modeling can simulate the adsorption of this compound onto various surfaces, such as activated carbon, metal oxides, or carbon nanotubes.
Using methods like DFT or Monte Carlo simulations, it is possible to calculate adsorption energies, determine the most stable adsorption geometry, and identify the nature of the intermolecular forces involved (e.g., π-π stacking, hydrogen bonding, or van der Waals forces). Such studies can predict whether the adsorption is physisorption or chemisorption and provide insights into the orientation of the molecule on the surface, which is crucial for applications like water purification or in the development of chemical sensors.
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a physical property. These models are built upon a set of numerical values, known as molecular descriptors, which quantify various aspects of a molecule's structure.
For this compound, a QSAR study would begin with the calculation of a wide array of molecular descriptors. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). By developing a mathematical relationship between these descriptors and a measured activity, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Constitutional | Number of Rotatable Bonds | Count of bonds that allow free rotation, indicating molecular flexibility. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. |
| Geometrical | Polar Surface Area (PSA) | The surface area contributed by polar atoms (oxygen, nitrogen), related to membrane permeability. |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes for Methyl 2-(2-oxoethyl)benzoate
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a compound like this compound, which is not widely commercially available, the design of novel and sustainable synthetic routes is the first critical step. Future research is likely to focus on homologation of its more accessible lower analog, methyl 2-formylbenzoate (B1231588).
One promising approach involves a one-carbon extension of the aldehyde group in methyl 2-formylbenzoate. This could be achieved through various established organic reactions, which can be optimized for sustainability. For instance, a Wittig reaction with a methoxymethylide ylide followed by hydrolysis of the resulting enol ether would yield the desired aldehyde. Another avenue is the use of sulfur ylides to form an epoxide, which can then be isomerized to the target aldehyde.
Furthermore, direct C-H functionalization techniques are emerging as powerful tools for creating C-C bonds, potentially offering a more atom-economical route. Research could explore the direct acylation of methyl 2-methylbenzoate, although controlling the regioselectivity would be a significant challenge.
A summary of potential synthetic precursors for this compound is presented in Table 1.
| Precursor Compound | CAS Number | Molecular Formula | Key Transformation |
| Methyl 2-formylbenzoate | 4122-56-9 | C₉H₈O₃ | Homologation of the formyl group nih.gov |
| 2-Carboxybenzaldehyde | 119-67-5 | C₈H₆O₃ | Esterification followed by homologation |
| Methyl 2-methylbenzoate | 89-71-4 | C₉H₁₀O₂ | Side-chain oxidation/functionalization |
This table presents potential starting materials for the synthesis of this compound based on established chemical transformations.
The principles of green chemistry will likely guide the development of these synthetic routes. This includes the use of non-toxic reagents, renewable solvents, and catalytic methods to minimize waste and energy consumption. For example, solid acid catalysts are being investigated for the esterification of benzoic acids and could be applied to the synthesis of the benzoate (B1203000) precursor.
Advanced Mechanistic Investigations into the Reactivity of the Oxoethyl Moiety
The reactivity of this compound is largely dictated by the interplay between the ester and the oxoethyl functionalities. The oxoethyl group itself possesses two key reactive sites: the electrophilic carbonyl carbon and the acidic α-protons. Advanced mechanistic studies will be crucial to fully understand and exploit this reactivity.
Future investigations will likely employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, alongside computational modeling. These studies will aim to elucidate the transition states and reaction pathways of various transformations. For instance, understanding the pKa of the α-protons will be essential for designing selective base-catalyzed reactions.
The ortho-positioning of the ester group can also exert significant electronic and steric effects on the reactivity of the oxoethyl side chain. Intramolecular catalysis or chelation with metal catalysts are plausible scenarios that warrant investigation. The potential for intramolecular cyclization reactions to form heterocyclic systems is particularly high and represents a fertile ground for mechanistic exploration.
Expansion of Synthetic Utility in Multi-Component and Catalytic Reactions
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.
Drawing parallels from its lower homolog, methyl 2-formylbenzoate, which is a known substrate in reactions like the Ugi MCR, it is conceivable that this compound could participate in similar transformations to generate libraries of complex, poly-functionalized molecules. researchgate.netresearchgate.net The resulting products, bearing an additional methylene (B1212753) spacer, could exhibit unique biological activities.
Furthermore, the oxoethyl group can serve as a handle for various catalytic transformations. For example, catalytic hydrogenation could selectively reduce the ketone to a secondary alcohol, or the aldehyde to a primary alcohol, opening up further synthetic possibilities. Asymmetric catalysis would be a particularly important area of focus, enabling the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. The ruthenium-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates to produce chiral 3-aryl-isobenzofuranones is a testament to the potential in this area. researchgate.net
Integration of Computational Chemistry with Experimental Design for Targeted Synthesis
For a molecule with limited reported experimental data, computational chemistry offers a powerful predictive tool to guide and accelerate research. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties for this compound.
Future research will likely see a strong synergy between computational and experimental chemists. Computational studies can be used to:
Predict Reactivity: Calculate bond dissociation energies, atomic charges, and frontier molecular orbital energies to identify the most likely sites for nucleophilic or electrophilic attack.
Elucidate Reaction Mechanisms: Model transition states and reaction intermediates to understand the pathways of complex reactions and predict the stereochemical outcomes.
Screen Catalysts: Computationally screen libraries of potential catalysts for specific transformations, saving significant experimental time and resources.
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
This integrated approach will enable a more targeted and efficient exploration of the chemistry of this compound, minimizing trial-and-error experimentation.
Development of Functional Materials Utilizing the Benzoate Scaffold
The benzoate scaffold is a common motif in a variety of functional materials, including liquid crystals, polymers, and metal-organic frameworks (MOFs). The unique bifunctionality of this compound makes it an attractive building block for the design of novel materials with tailored properties.
The ester group can be hydrolyzed to a carboxylic acid, which can then be used as a linker for the synthesis of MOFs or as a monomer for condensation polymerization. The oxoethyl group, on the other hand, can be used to introduce additional functionality into the material. For example, it could be used for post-synthetic modification of a polymer or MOF, or it could participate in cross-linking reactions to enhance the mechanical or thermal stability of a material.
The synthesis of coumarin (B35378) derivatives, which are known for their interesting photophysical and biological properties, often involves benzoate precursors. nih.gov This suggests that this compound could be a valuable starting material for the synthesis of novel coumarin-based functional dyes and sensors. The potential applications of such materials are vast, ranging from organic light-emitting diodes (OLEDs) to biomedical imaging.
Q & A
Basic Research Question
- NMR : and NMR identify the ester carbonyl (~168–170 ppm) and oxoethyl group (~200 ppm for ketone).
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings (e.g., 86.38° in analogous phenacyl esters) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Discrepancies in NMR coupling constants or unexpected peaks may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (HSQC, HMBC): Correlate - interactions to confirm connectivity .
- Crystallographic Validation : Compare experimental X-ray data (e.g., C–H···O hydrogen bonds, π-π stacking) with computational models .
- Purity Analysis : Use HPLC or elemental analysis (e.g., %C/%H/%N deviations <0.5%) to rule out impurities .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction removal via distillation .
- Catalyst Selection : Transition metals (e.g., Pd for cross-coupling) or enzyme-mediated catalysis (e.g., lipases) can reduce side reactions .
- Temperature Control : Maintaining 25–50°C prevents thermal decomposition of the oxoethyl group .
What computational tools predict the reactivity of this compound in derivatization?
Advanced Research Question
- Databases : REAXYS and PISTACHIO predict feasible synthetic pathways for derivatives (e.g., amidation, oxidation) .
- DFT Calculations : Model transition states for photolysis (common in phenacyl esters) or nucleophilic attack at the ketone .
- Docking Studies : Assess bioactivity of derivatives (e.g., enzyme inhibition) using AutoDock or Schrödinger .
How does the crystal packing of this compound influence its stability?
Advanced Research Question
Intermolecular forces (e.g., C–H···O hydrogen bonds, π-π interactions) stabilize the lattice. For example, phenacyl analogs form columns via C2–H2A···O1 bonds (2.50 Å) and π-stacking (3.78 Å separation) . Thermal gravimetric analysis (TGA) correlates packing density with melting points (e.g., 391–392 K in related compounds).
What purification methods are recommended to isolate this compound from byproducts?
Basic Research Question
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of esters.
- Recrystallization : Ethanol or acetonitrile removes polar impurities .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure (<10 mmHg) is effective .
How can this compound be functionalized for drug delivery applications?
Advanced Research Question
- Ester Hydrolysis : Convert to carboxylic acid for pH-sensitive prodrugs .
- Conjugation : Attach polyethylene glycol (PEG) via Steglich esterification to enhance solubility .
- Co-crystallization : Formulate with cyclodextrins for controlled release, validated via phase solubility diagrams .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
- Light Sensitivity : Phenacyl derivatives undergo photolysis; use UV-opaque containers .
- Hydrolytic Degradation : Susceptible to base-catalyzed ester cleavage; maintain neutral pH .
How can mechanistic studies elucidate the photolytic behavior of this compound?
Advanced Research Question
- Laser Flash Photolysis : Track transient species (e.g., radicals) under UV irradiation .
- Isotopic Labeling : -labeling identifies cleavage sites in the ester/ketone groups.
- Computational Modeling : TD-DFT predicts excited-state pathways and bond dissociation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
